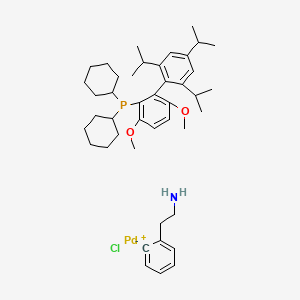

BrettPhos Palladacycle

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C43H63ClNO2PPd |

|---|---|

Molecular Weight |

798.8 g/mol |

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |

InChI |

InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |

InChI Key |

IWMMXPNBCHCFCY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Origin of Product |

United States |

Rational Ligand Design:another Major Deactivation Pathway for Catalysts Using Brettphos Like Ligands Involves the Displacement of the Phosphine Ligand by Nucleophiles Present in the Reaction, Such As Primary Amines or N Heteroaromatic Substrates.mit.eduresearchgate.netresearchgate.netthis Leads to the Formation of Catalytically Dormant, Non Phosphine Ligated Palladium Complexes That May Only Reactivate Upon Heating.mit.eduresearchgate.net

To combat this instability, new dialkylbiaryl monophosphine ligands have been rationally designed. A prominent example is the development of GPhos. mit.edu This ligand incorporates specific structural modifications aimed at enhancing the stability of the active catalyst.

| Ligand Feature | BrettPhos | GPhos | Rationale for GPhos Design |

| Ortho-substituent (top ring) | Methoxy (B1213986) | O-tert-Butoxy | The bulkier O-t-Bu group enhances the stability of the catalytically active conformer, resisting ligand displacement. mit.eduresearchgate.net |

| Para-substituent (bottom ring) | Isopropyl | Hydrogen | Removal of the isopropyl group reduces steric hindrance, allowing the catalyst to accommodate larger amine nucleophiles. mit.eduresearchgate.net |

The GPhos-supported catalyst demonstrates superior reactivity and stability at both ambient and elevated temperatures compared to earlier systems. mit.eduresearchgate.net This improved performance stems from a better ratio of the rate of productive catalytic steps relative to the rate of detrimental catalyst deactivation. mit.edu

Optimization of Reaction Conditions:the Choice of Base Can Also Play a Critical Role in Preventing Catalyst Deactivation, Particularly when Using Sensitive Substrates. for Example, Using a Moderate Strength Base Like Sodium Trimethylsilanolate Naotms Can Limit the Base Mediated Decomposition of Certain Five Membered Heteroarenes.mit.eduthis, in Turn, Prevents the Catalyst Deactivation That Would Result from the Decomposition Products, Showcasing a Synergistic Effect Between a Deactivation Resistant Catalyst Like Pd Gphos and Optimized Reaction Conditions.mit.edu

Mechanistic Investigations of Catalytic Activity

Catalyst Activation Pathways

The journey from a stable precatalyst to a catalytically active species is a critical initiation phase. For BrettPhos palladacycles, this activation is a well-orchestrated process designed to reliably generate the active monoligated Pd(0) complex.

BrettPhos palladacycle precatalysts are engineered for efficient entry into the catalytic cycle. These air- and moisture-stable complexes are reliably activated to generate the active L–Pd(0) species. nih.govacs.org The most common activation mechanism for third- and fourth-generation Buchwald palladacycle precatalysts involves a base-induced intramolecular C–N reductive elimination. nih.govnih.gov Upon exposure to a Brønsted base, the biaryl amine moiety of the palladacycle is deprotonated, forming a palladium(II) amido intermediate. nih.gov This intermediate rapidly undergoes reductive elimination, forming a substituted carbazole (B46965) byproduct and releasing the highly reactive, monoligated L–Pd(0) species, which is the active catalyst. nih.govnih.gov This activation process is designed to be facile under standard cross-coupling conditions, ensuring a consistent and rapid generation of the catalytically competent species. nih.gov

Table 1: General Activation Modes for Palladacycle Precatalysts This table provides a conceptual overview of activation strategies.

| Precatalyst Generation | Activating Agent | Mechanism | Active Species Generated | Reference |

|---|---|---|---|---|

| G2/G3/G4 Palladacycles | Brønsted Base (e.g., NaOtBu, LiHMDS) | Deprotonation followed by C–N Reductive Elimination | L-Pd(0) | nih.gov, nih.gov |

| (Allyl)Pd(L)Cl | Reductant / Nucleophile | Transmetalation/Reductive Elimination | L-Pd(0) | nih.gov |

| Pd₂(dba)₃ / Ligand | Ligand Exchange | Dissociation of dba | L-Pd(0) | psu.edu |

| Pd(OAc)₂ / Ligand | Reductant (e.g., amine, phosphine (B1218219), water) | Reduction of Pd(II) to Pd(0) | L-Pd(0) | nih.gov |

The ancillary ligand, BrettPhos itself, plays a crucial role not only in the catalytic steps but also in the efficiency of catalyst activation. The use of preformed, well-characterized palladacycle precatalysts provides a more reliable method for generating the active catalyst compared to in-situ methods that mix a palladium source and a ligand. rsc.org This approach minimizes decomposition and ensures a higher concentration of the active L-Pd(0) species. rsc.org

However, the very properties that make BrettPhos an effective ligand can also introduce challenges. The productivity of catalysts employing BrettPhos-like ligands can be limited by their stability, particularly at room temperature. mit.edunih.gov It has been hypothesized that certain substrates, such as primary amines, can displace the phosphine ligand, leading to the formation of catalytically dormant or off-cycle palladium complexes that only reactivate upon heating. mit.eduresearchgate.net The synthesis and study of these putative off-cycle species have provided critical insights into catalyst deactivation pathways and guided the development of more robust catalytic systems. mit.eduresearchgate.net Furthermore, for the bulkiest biarylphosphine ligands, the corresponding palladacycle-based precatalysts can be difficult to isolate, highlighting the ligand's direct impact on the stability and accessibility of the precatalyst itself. researchgate.net

Elementary Steps of the Catalytic Cycle with BrettPhos Palladacycles

Once activated, the L-Pd(0) species, where L is BrettPhos, enters a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The unique steric and electronic properties of the BrettPhos ligand modulate the kinetics and thermodynamics of each step.

The first step in the catalytic cycle is the oxidative addition of an aryl (pseudo)halide (ArX) to the monoligated [Pd(0)L] complex. uwindsor.ca

Kinetics and Formation of Monoligated Species : The use of bulky, electron-rich ligands like BrettPhos is known to favor the formation of low-coordination, highly reactive monoligated palladium species. uwindsor.canih.gov Computational and experimental studies have shown that these ligands facilitate the formation of a monoligated, T-shaped oxidative addition complex, L₁Pd(Ar)X. nih.govnih.gov The enhanced reactivity is attributed to the formation of these unsaturated [PdL] species, which can readily react with ArX. uwindsor.ca For catalysts derived from dialkyl biaryl monophosphines like BrettPhos, oxidative addition is generally a rapid process, even with less reactive electrophiles such as aryl chlorides. nih.gov This efficiency stems from the ligand's ability to stabilize the L₁Pd(0) state while allowing the aryl electrophile to approach the metal center, and the electron-donating alkyl groups on the phosphorus atom which increase electron density on the palladium. nih.gov However, density functional theory (DFT) calculations have suggested that for the Pd-BrettPhos system specifically, oxidative addition can be the rate-limiting step of the entire catalytic cycle, in contrast to other similar ligands like RuPhos. acs.org

Substrate Scope : The general order of reactivity for the aryl electrophile in the oxidative addition step is typically ArI > ArBr ≈ ArOTf > ArCl ≈ ArOMs. nih.gov Despite this general trend, BrettPhos palladacycles have proven effective for activating a broad range of aryl halides, including challenging, electron-rich, and sterically hindered substrates. nih.gov

Transmetalation involves the displacement of the halide or pseudohalide from the palladium(II) center by the nucleophilic coupling partner. nih.gov This step is critically influenced by the nature of the nucleophile and the steric properties of the BrettPhos ligand.

The steric bulk of the BrettPhos ligand is a key facilitator of this step. By favoring a low-coordinate L₁Pd(Ar)X complex, it creates space for the incoming nucleophile to approach and coordinate to the palladium center. nih.gov The identity of the leaving group (X) on the initial electrophile also has a significant impact; for instance, when aryl triflates (ArOTf) are used, the triflate anion can dissociate from the metal, rendering the complex cationic and more susceptible to nucleophilic attack. nih.gov Consequently, transmetalation is often faster in reactions involving aryl triflates compared to aryl halides. nih.gov Conversely, within the halide series, the rate can be fastest for aryl chlorides due to the high polarity of the Pd–Cl bond. nih.gov

Reductive elimination is the final, product-forming step of the cycle, where a new bond is formed, and the Pd(0) catalyst is regenerated. The facility of this step is highly dependent on the geometry of the complex and the nature of the groups being coupled.

It is well-established that reductive elimination occurs more rapidly from three-coordinate, T-shaped Pd(II) complexes than from four-coordinate, square planar ones. nih.gov The hemilabile character of the biaryl backbone of the BrettPhos ligand helps the [L-Pd(Ar)(Nucleophile)] complex adopt this favored T-shaped geometry, generally making reductive elimination a fast process. nih.gov

Table 2: Factors Influencing Reductive Elimination with BrettPhos Catalysts This table summarizes key factors affecting the rate and pathway of the product-forming step.

| Bond Formed | Key Factors | Observations | Reference |

|---|---|---|---|

| C-N | Nucleophile nucleophilicity, Steric hindrance | Can be the rate-determining step for weakly nucleophilic amines (e.g., diarylamines). nih.govacs.org Facile for more nucleophilic amines (e.g., primary aliphatic amines). acs.org | acs.org, nih.gov |

| C-O | Ligand electronic properties, Fluoroalkyl alcohols | The BrettPhos ligand facilitates C-O reductive elimination through a distinct electronic pathway, deviating from typical nucleophilicity-driven mechanisms. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| C-C | Substrate (e.g., boronic acid), Base | Proceeded efficiently from a BrettPhosPd(Ar)(NO₂) intermediate after transmetalation in Suzuki-Miyaura coupling. ccspublishing.org.cn | ccspublishing.org.cn |

C-N Bond Formation : While often rapid, reductive elimination can become the rate-determining step in certain C-N coupling reactions, particularly in the formation of sterically bulky triarylamines from less nucleophilic diarylamines. nih.govacs.org Conversely, for reactions involving more nucleophilic partners like primary alkyl amines or N-alkyl anilines, the C-N reductive elimination step is typically very facile. acs.org

C-O Bond Formation : The Pd/BrettPhos system has demonstrated unprecedented reactivity in C-O bond formation, particularly in the fluoroalkoxylation of activated aryl halides. researchgate.netresearchgate.net Mechanistic studies revealed that the BrettPhos ligand uniquely alters the reductive elimination pathway for oxygen nucleophiles, facilitating the reaction through an electronic pathway rather than one dictated solely by the nucleophile's basicity. researchgate.netresearchgate.net

C-C Bond Formation : In the context of Suzuki-Miyaura coupling, BrettPhos-ligated palladium intermediates have been shown to effectively undergo C-C reductive elimination. For example, an isolated (BrettPhos)Pd(Ph)(NO₂) complex, upon transmetalation with a boronic acid, readily underwent reductive elimination to furnish the corresponding biaryl product, demonstrating the viability of this step in C-C bond formation. ccspublishing.org.cn

Identification of Active Catalytic Species

A central theme in the study of palladium catalysis with bulky biarylphosphine ligands, such as BrettPhos, is the identification of the true catalyst in the reaction cycle. While palladacycle precatalysts like the BrettPhos G3 and G4 variants offer stability and controlled activation, they serve as reservoirs for the catalytically active species. sigmaaldrich.comsigmaaldrich.com

A significant body of evidence from computational, kinetic, and experimental studies points to the monoligated, 12-electron palladium(0) complex, L1Pd(0) (where L1 = BrettPhos), as the predominant and most active catalytic species in the cross-coupling cycle. nih.govacs.orgnih.govacs.org This coordinatively unsaturated species is highly reactive and, due to its instability, is challenging to isolate and characterize directly. acs.orgresearchgate.net Therefore, its existence is primarily inferred from mechanistic studies and the reactivity of stable precatalysts designed to generate it in situ. researchgate.netmdpi.com The entire catalytic cycle, encompassing oxidative addition, transmetalation, and reductive elimination, is now understood to favor pathways involving these monoligated palladium intermediates. acs.orgnih.gov The use of well-defined palladacycle precatalysts ensures the efficient and controlled formation of this active L1Pd(0) species, often without the need for external reducing agents, which allows for precise control over the ligand-to-palladium ratio. sigmaaldrich.comlookchem.comscientificlabs.co.uk

The general mechanism for a C-N cross-coupling reaction, for instance, starts with the L1Pd(0) species undergoing oxidative addition with an aryl halide (Ar-X) to form a monoligated Pd(II) intermediate, L1Pd(Ar)X. acs.orgwikipedia.orgnih.gov Subsequent reaction with an amine, deprotonation, and reductive elimination regenerates the L1Pd(0) catalyst and yields the desired C-N coupled product. nih.gov

The unique structure of the BrettPhos ligand is instrumental in promoting the formation and maintaining the stability of the highly reactive L1Pd(0) species. The key attributes are the ligand's steric bulk and its electronic properties.

Steric Bulk: BrettPhos is a dialkylbiaryl phosphine ligand characterized by significant steric hindrance around the phosphorus atom. researchgate.net This bulkiness sterically favors the formation of coordinatively unsaturated, low-ligated palladium complexes. nih.govacs.orgwikipedia.org While less bulky ligands like triphenylphosphine (B44618) (PPh3) can form more saturated species like L4Pd(0) or L3Pd(0), extremely bulky ligands such as BrettPhos promote the dissociation of additional ligands to generate the critical L1Pd(0) active species. nih.gov This steric pressure facilitates not only the formation of L1Pd(0) but also accelerates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, which proceed favorably from three-coordinate intermediates. acs.orgwikipedia.org

Electronic Properties: BrettPhos is an electron-rich ligand. sigmaaldrich.com This electronic character enhances the electron density at the palladium center, which in turn promotes the oxidative addition of challenging substrates like aryl chlorides. researchgate.netethz.ch The combination of steric bulk and strong electron-donating ability makes the resulting L1Pd(0) species exceptionally reactive and capable of high catalytic turnover. ethz.ch

The interplay between these properties and their influence on the catalytic cycle is summarized in the table below.

| Ligand Property | Effect on L1Pd(0) Formation | Influence on Catalytic Step |

| High Steric Bulk | Favors dissociation of other ligands, leading to the formation of the coordinatively unsaturated L1Pd(0) species. nih.govacs.org | Accelerates both oxidative addition and reductive elimination from three-coordinate intermediates. acs.orgwikipedia.org |

| Strong Electron-Donating Nature | Stabilizes the electron-deficient palladium center in the L1Pd(0) state. | Facilitates the oxidative addition of less reactive electrophiles (e.g., aryl chlorides). researchgate.netethz.ch |

Computational and Theoretical Studies

To gain deeper insight into the reaction mechanisms that are often difficult to probe experimentally, computational and theoretical methods have become indispensable tools.

Density Functional Theory (DFT) has been widely employed to map the energetic landscapes of catalytic cycles involving BrettPhos and related bulky phosphine ligands. acs.org These calculations provide valuable information on the structures and relative free energies of reactants, intermediates, and transition states. nih.govethz.ch

For example, DFT studies have corroborated that for bulky phosphine ligands, the oxidative addition of aryl halides proceeds with a much lower activation energy via a 12-electron L1Pd(0) pathway compared to a 14-electron L2Pd(0) pathway. acs.org Calculations have been used to investigate the complete catalytic cycle for C-N coupling reactions, revealing the activation barriers for each elementary step: oxidative addition, amine coordination, deprotonation, and reductive elimination. acs.org Such studies have shown that for ligands like BrettPhos, the barriers for oxidative addition and reductive elimination are typically low, consistent with the high reactivity observed experimentally. acs.org DFT can also be used to compare competing mechanistic pathways, as demonstrated in studies of Pd-catalyzed C(sp3)-H olefination, where calculations helped determine the more favorable of two proposed catalytic cycles. nih.gov

Microkinetic modeling represents a powerful approach that bridges the gap between theoretical calculations and experimental observations. This method involves constructing a kinetic model based on a proposed reaction mechanism, with rate constants for each elementary step often derived from DFT calculations. rsc.orgmdpi.com

Given the vast number of possible phosphine ligands, a key goal is to develop predictive models that link ligand structure to catalytic performance. Ligand parametrization involves quantifying specific steric and electronic properties of ligands and using these parameters in statistical models to predict reaction outcomes like yield or selectivity. nih.govacs.orgnih.gov

This data-driven approach moves beyond qualitative descriptions like "bulky" or "electron-rich" to use quantitative molecular descriptors. nih.govucla.edu One of the most successful steric parameters is the "percent buried volume" (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. scispace.com Electronic properties can be quantified by calculating the charge on the phosphorus atom or the energy of the highest occupied molecular orbital (HOMO) of the ligand.

Statistical analysis, such as multivariate linear regression, can then be used to build models that correlate these parameters with catalytic activity. nih.govucla.edu For instance, such models have successfully related ligand properties to stereochemical outcomes in Suzuki reactions, leading to the rational development of new ligands for highly stereoretentive transformations. nih.gov The ultimate aim is to use these models, potentially enhanced by AI and data science, to predict the ideal ligand for a specific transformation, thereby accelerating catalyst discovery and optimization. nih.govacs.org

| Parameter Type | Example Descriptors | Application in Predicting Catalysis |

| Steric | Cone Angle, Solid Angle, Percent Buried Volume (%Vbur) scispace.com | Predicts the ligation state of the metal (e.g., L1Pd vs. L2Pd) and correlates with reaction rates and selectivity. nih.govscispace.com |

| Electronic | P-atom charge, HOMO/LUMO energies, Tolman Electronic Parameter (TEP) | Correlates with the rate of oxidative addition and the stability of catalytic intermediates. nih.gov |

Investigation of Off-Cycle Species and Catalyst Deactivation

Formation and Impact of Carbazolyl Byproducts on Catalytic Lifetime

A significant deactivation pathway for palladacycle precatalysts built on a 2-aminobiphenyl (B1664054) scaffold, such as the third-generation (G3) this compound, is the formation of carbazole byproducts during the generation of the active catalyst. nih.govacs.org The activation of these palladacycles is initiated by a base, which deprotonates the amino group of the scaffold. This is followed by an intramolecular C–N reductive elimination that releases the active L-Pd(0) species. nih.gov However, this process also liberates NH-carbazole as a stoichiometric byproduct. acs.org

The inhibitory effect of the parent NH-carbazole has been documented in various cross-coupling reactions, highlighting its role in limiting the catalytic lifetime of the system. acs.org This deactivation pathway underscores a key challenge associated with this class of precatalysts, where a component essential for generating the active catalyst simultaneously produces a species that compromises its long-term performance.

Strategies for Mitigating Deactivation and Enhancing Turnover Numbers

To address the limitations imposed by catalyst deactivation, several strategies have been developed to either prevent the formation of inhibitory species or to design more robust catalytic systems.

Applications of Brettphos Palladacycles in Cross Coupling Chemistry

Carbon-Nitrogen (C-N) Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. BrettPhos palladacycles have proven to be particularly adept in this area, enabling the coupling of a wide range of nitrogen-containing nucleophiles with various aryl electrophiles.

Catalyst systems based on the BrettPhos ligand exhibit exceptional reactivity in the C-N cross-coupling of primary and secondary amines with aryl halides (chlorides, bromides, and iodides) and aryl mesylates. mit.eduacs.orgnih.gov These catalysts are highly active, often requiring low catalyst loadings and short reaction times to achieve high yields. organic-chemistry.org A significant advantage of the BrettPhos system is its ability to effectively couple aryl mesylates, which are often challenging substrates for C-N bond formation. acs.orgnih.gov

The catalyst system demonstrates broad functional group tolerance, allowing for the arylation of amines in the presence of sensitive groups. researchgate.netnih.gov For instance, functionalized primary amines, including those with unprotected non-α-amino acids, can be successfully coupled with functionalized aryl chlorides. researchgate.net This capability is noteworthy as ortho-substituted aryl halides, which can be challenging for other catalytic systems, are well-tolerated. researchgate.net Furthermore, the BrettPhos-based catalyst has been shown to be effective in the N-arylation of primary anilines with functionalized aryl iodides at catalyst loadings as low as 0.1 mol%. nih.gov The use of BrettPhos palladacycle precatalysts facilitates these reactions, providing a reliable method for generating the active Pd(0) species. sigmaaldrich.compsu.edu

Table 1: Arylation of Various Amines with Aryl Halides and Mesylates using a BrettPhos-based Catalyst

| Amine | Aryl Electrophile | Base | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Hexylamine | 4-Chlorotoluene | NaOt-Bu | Dioxane | 0.05 | 98 | mit.edunih.gov |

| Morpholine | Phenyl mesylate | K3PO4 | Toluene (B28343) | 1.0 | 95 | acs.orgnih.gov |

| Aniline | 1-Bromo-4-(trifluoromethyl)benzene | NaOt-Bu | Toluene | 0.5 | 96 | nih.gov |

| Methylamine (B109427) | 4-Chloro-N,N-dimethylaniline | NaOt-Bu | Dioxane | 1.0 | >97 (monoarylated) | mit.edunih.govorganic-chemistry.org |

| Cyclopropylamine | 1-Bromo-4-fluorobenzene | [(BrettPhos)Pd(crotyl)]OTf | Toluene | 2.0 | 95 | researchgate.net |

The application of BrettPhos palladacycles extends to the challenging arylation of unprotected heteroarylamines. A notable example is the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with both primary and secondary amines. This transformation provides a direct route to substituted 2-aminopyridine (B139424) derivatives, which are important structural motifs in medicinal chemistry. The use of a this compound precatalyst is effective for this type of reaction. sigmaaldrich.com

A significant challenge in the arylation of primary amines is preventing the second arylation of the secondary amine product. Catalyst systems utilizing BrettPhos are highly effective in achieving selective monoarylation of primary aliphatic amines and anilines. mit.edunih.govnih.gov This high selectivity is a key feature of the BrettPhos ligand, which allows for the synthesis of monoarylated products with minimal formation of the diarylated byproduct, even with low catalyst loadings and rapid reaction times. mit.edunih.gov

This selectivity is so pronounced that even the smallest primary amine, methylamine, can be selectively monoarylated with a variety of aryl chlorides. organic-chemistry.orgnih.gov The catalyst system also exhibits excellent chemoselectivity, preferentially arylating primary amines in the presence of secondary amines. organic-chemistry.orgnih.gov This allows for the selective modification of one type of amine in a mixture, a valuable tool in complex molecule synthesis.

Table 2: Selective Monoarylation of Primary Amines using a BrettPhos-based Catalyst

| Primary Amine | Aryl Chloride | Mono:Di-arylation Ratio | Yield (monoarylated, %) | Reference |

|---|---|---|---|---|

| Methylamine | 4-Chlorotoluene | >97:3 | 95 | mit.edunih.gov |

| n-Butylamine | Chlorobenzene | >99:1 | 96 | mit.edunih.gov |

| Aniline | 4-Chloroanisole | >98:2 | 94 | mit.edunih.gov |

| Benzylamine | 2-Chloropyridine | - | 91 | chemrxiv.org |

BrettPhos-based catalysts have also been successfully employed in the N-arylation of less nucleophilic substrates such as amides and hydrazines. The development of ligands like BrettPhos, which feature an ortho-methoxy group, has been crucial for enabling the effective amidation of aryl chloride substrates. syr.edu Specifically, tBuBrettPhos Pd G3 precatalyst has shown high efficiency in the arylation of primary amides while tolerating other functional groups like indoles and unprotected alcohols. sigmaaldrich.com

Furthermore, a BrettPhos-based catalyst system has been shown to be particularly effective for the selective monoarylation of hydrazine. rsc.org This reaction can be performed at room temperature with short reaction times, providing a practical route to synthetically useful arylhydrazines. rsc.org

Table 3: N-Arylation of Amides and Hydrazine using BrettPhos-based Catalysts

| Nucleophile | Aryl Electrophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Benzamide | 4-Chloroanisole | tBuBrettPhos Pd G3 | High | sigmaaldrich.com |

| Hydrazine | 4-Chlorotoluene | BrettPhos-containing precatalyst P4 | ≥95 (monoarylation) | rsc.org |

Carbon-Carbon (C-C) Cross-Coupling Reactions

Beyond C-N bond formation, BrettPhos palladacycles are valuable catalysts for the construction of carbon-carbon bonds, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between organoboron compounds and various organic electrophiles. BrettPhos palladacycles have been utilized as catalysts in these reactions, demonstrating good performance with a range of substrates. wikipedia.org In some cases, BrettPhos has shown improved performance over other ligands like XPhos, particularly with challenging substrates such as electron-rich aryl tosylates, vinyl tosylates, and certain heteroarylboronic acids. nih.gov

The third-generation (G3) BrettPhos precatalysts are particularly versatile and can accommodate the bulky BrettPhos ligand, leading to highly active catalysts. sigmaaldrich.com These systems are effective even for the coupling of unstable boronic acids that are prone to protodeboronation, a success attributed to the rapid activation of the precatalyst and the high level of catalytic activity. sigmaaldrich.com The scope of the reaction includes not only aryl halides but also other electrophiles like aryl triflates. wikipedia.org

Table 4: Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by BrettPhos Palladacycles

| Organoboron Compound | Electrophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 4-Bromotoluene | BrettPhos/Pd source | Good | wikipedia.org |

| 2-Thiopheneboronic acid | 4-Chlorotoluene | BrettPhos/Pd source | Good | wikipedia.org |

| 2,6-Difluorophenylboronic acid | 4-Chloro-3-methylanisole | In-situ generated BrettPhos precatalyst | - | psu.edu |

Negishi Cross-Coupling with Alkylzinc Reagents

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The use of BrettPhos palladacycles in conjunction with specific ligands has shown to be effective in the coupling of secondary alkylzinc reagents with aryl and heteroaryl halides.

Research has led to the development of catalyst systems that exhibit high selectivity in the Negishi coupling of these reagents. nih.gov The use of biarylphosphine ligands, in particular, has resulted in improved catalysts for coupling with electron-deficient heterocyclic substrates. nih.gov For instance, the CPhos ligand has been identified as ideal for suppressing β-hydride elimination and isomerization when coupling alkylzinc reagents. sigmaaldrich.com The Pd-PEPPSI-IPent catalyst system has also proven to be excellent for the Negishi cross-coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides, significantly reducing the formation of isomeric byproducts. rsc.org

Notably, investigations into the oxidative addition complex formed during the reaction have provided valuable insights into the unique reactivity of these catalyst systems, particularly in facilitating challenging reductive elimination steps. nih.gov The development of these catalysts has expanded the scope of the Negishi reaction, allowing for the synthesis of complex, biologically relevant heterocycles bearing secondary alkyl substituents. nih.gov

Table 1: Selected Examples of Negishi Cross-Coupling with Secondary Alkylzinc Reagents

| Aryl/Heteroaryl Halide | Alkylzinc Reagent | Catalyst System | Product | Yield (%) | Reference |

| Methyl 4-chlorobenzoate | Isopropylzinc bromide | CPhos-based palladacycle | Methyl 4-isopropylbenzoate | High | nih.gov |

| 4-Bromobenzonitrile | Isopropylzinc bromide | [L1·ArPdBr] (L1 = CPhos) | 4-Isopropylbenzonitrile | - | nih.gov |

| Various heteroaryl halides | Acyclic secondary alkylzinc halides | CPhos-type ligands | Alkylated heterocycles | Excellent | nih.gov |

| Various aryl/heteroaryl halides | Secondary alkylzinc reagents | Pd-PEPPSI-IPent | Alkylated arenes/heteroarenes | - | rsc.org |

Heck Reactions: Substrate Scope and Catalytic Efficiency

The Heck reaction, a cornerstone of C-C bond formation, has also benefited from the application of BrettPhos-related catalyst systems. While traditional Heck reactions often require activated substrates and harsh conditions, the development of new ligands and palladacycle pre-catalysts has broadened the substrate scope and improved catalytic efficiency.

Palladacycle catalysts, in general, have shown unprecedented activity in Heck couplings, achieving very high turnover numbers (TONs). For example, a palladacycle generated from P(o-tol)3 and Pd(OAc)2 exhibited remarkable efficiency. psu.edu More specifically, while direct applications of BrettPhos palladacycles in Heck reactions are part of a broader class of effective catalysts, the principles of ligand design are relevant. Adamantyl-based phosphine (B1218219) ligands, which share characteristics with BrettPhos, have demonstrated unique cross-coupling applications. researchgate.net

Recent advancements have focused on developing catalyst systems that are effective for deactivated aryl chlorides, which are challenging substrates. researchgate.net Furthermore, a denitrative Mizoroki-Heck reaction of nitroarenes with alkenes has been successfully developed using a Pd/BrettPhos catalyst. chemrxiv.org This method proved superior to other catalysts, which resulted in lower yields or no reaction. chemrxiv.org The reaction tolerates various functional groups on both the nitroarene and the alkene. chemrxiv.org

Table 2: Substrate Scope in Denitrative Mizoroki-Heck Reactions Catalyzed by Pd/BrettPhos

| Nitroarene | Alkene | Product | Yield (%) | Reference |

| 4-Nitrotoluene | Styrene (B11656) | 4-Methylstilbene | 81 | chemrxiv.org |

| 4-Nitroanisole | Styrene | 4-Methoxystilbene | 75 | chemrxiv.org |

| 4-Nitrobenzonitrile | Styrene | 4-Cyanostilbene | 56 | chemrxiv.org |

| 1-Nitronaphthalene | Styrene | 1-Styrylnaphthalene | 63 | chemrxiv.org |

Sonogashira Coupling and Other Sp-Hybridized Carbon Couplings

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a fundamental tool for creating conjugated enynes and arylalkynes. libretexts.org While traditionally requiring a palladium catalyst and a copper(I) co-catalyst, modern variations, including those utilizing advanced palladacycle systems, have been developed. organic-chemistry.org

BrettPhos palladacycles are noted for their utility in Sonogashira coupling reactions. sigmaaldrich.com The design of the ligand is crucial for catalytic activity, with electron-rich and sterically bulky ligands often enhancing the rate of the reaction. libretexts.org While specific data on this compound-catalyzed Sonogashira couplings is part of the broader success of palladacycles in this area, the principles of catalyst design are directly applicable. The development of phosphine-free palladium catalysts and NHC-palladium complexes has also expanded the scope and efficiency of Sonogashira reactions. libretexts.orgnih.gov

α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones has become a versatile and widely used method for forming carbon-carbon bonds. nih.gov This reaction involves the coupling of a ketone enolate with an aryl halide, facilitated by a palladium catalyst. The use of sterically hindered and electron-rich ligands, such as BrettPhos, has been critical to the success and broad applicability of this transformation. nih.govorganic-chemistry.org

A Pd/BrettPhos catalyst system has been shown to be highly efficient for the denitrative α-arylation of ketones with nitroarenes and nitroheteroarenes. nih.gov This methodology provides access to a variety of useful α-aryl and α-heteroaryl ketones and was found to be superior to other catalyst systems, which resulted in lower yields or failed to promote the reaction. nih.gov The reaction is also applicable to intramolecular variations, leading to the formation of cyclic structures like chromone (B188151) derivatives. nih.gov Kinetic studies have indicated that the electronic properties of the nitroarene have a more significant impact on the reaction rate than those of the ketone. nih.gov

Table 3: Examples of Pd/BrettPhos-Catalyzed Denitrative α-Arylation of Ketones

| Ketone | Nitroarene | Product | Yield (%) | Reference |

| Acetophenone | Nitrobenzene | α-Phenylacetophenone | 95 | nih.gov |

| 2-Acetylthiophene | 4-Nitroanisole | α-(4-Methoxyphenyl)-2-acetylthiophene | 85 | nih.gov |

| Cyclohexanone | 1-Nitronaphthalene | 2-(1-Naphthyl)cyclohexanone | 78 | nih.gov |

Carbon-Oxygen (C-O) Cross-Coupling Reactions

Etherification of Aryl Halides with Alcohols (including Fluoroalkoxylation)

The formation of aryl ethers through palladium-catalyzed C-O cross-coupling has become a powerful alternative to traditional methods. BrettPhos and its derivatives have played a pivotal role in advancing these transformations.

A simple and efficient Pd/BrettPhos-catalyzed C-O cross-coupling of activated aryl bromides with methanol (B129727) has been reported. researchgate.net This system is also effective for the coupling of bromo-chalcones with methanol. researchgate.net However, the catalytic activity was observed to decrease with longer-chain primary alcohols. researchgate.net

For the challenging coupling of secondary alcohols, the use of specific biaryl phosphine ligands has been key to achieving efficient cross-coupling with (hetero)aryl chlorides. nih.gov In the realm of fluoroalkoxylation, an unprecedented BrettPhos ligand-supported Pd-catalyzed C-O bond-forming reaction of activated aryl halides with primary fluoroalkyl alcohols has been developed. researchgate.netsigmaaldrich.com This system is believed to facilitate the reductive elimination of the oxygen nucleophile through an electronic pathway. researchgate.net A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols using the tBuBrettPhos Pd G3 precatalyst has also been established, featuring short reaction times and excellent functional group tolerance. nih.gov

Table 4: this compound in Etherification and Fluoroalkoxylation Reactions

Hydroxylation of Aryl and Heteroaryl Halides

The direct conversion of aryl and heteroaryl halides to phenols and hydroxylated heteroarenes is a highly valuable transformation in organic synthesis. BrettPhos-based palladacycles have proven to be instrumental in developing efficient methods for this reaction.

A method utilizing a catalyst based on the biarylphosphine ligand tBuBrettPhos and its corresponding palladacycle precatalyst enables the cross-coupling of both potassium and cesium hydroxides with (hetero)aryl halides, affording a variety of phenols and hydroxylated heteroarenes in high to excellent yields. nih.govresearchgate.netmit.edunih.gov This system is effective for a range of functionalized and sterically hindered aryl halides. nih.gov

Furthermore, boric acid has been identified as an efficient hydroxide (B78521) source in a palladium-catalyzed conversion of (hetero)aryl halides to the corresponding phenols under mild conditions. organic-chemistry.orglookchem.com In this system, t-BuBrettPhos was found to be a highly effective ligand, leading to good to excellent yields and tolerating a broad range of functional groups. organic-chemistry.orglookchem.com

Table 5: Hydroxylation of Aryl Halides using this compound Systems

Other Carbon-Heteroatom (C-X) Cross-Coupling Reactions

Beyond the more common C-N and C-O couplings, BrettPhos palladacycles have demonstrated significant efficacy in the formation of other carbon-heteroatom bonds. These transformations are often challenging due to factors such as the high bond dissociation energy of the C-X bond or the propensity for side reactions.

C-F and C-CF3 Bond Formation

The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. BrettPhos palladacycles have been instrumental in advancing palladium-catalyzed methods for the formation of C-F and C-CF3 bonds. scientificlabs.co.ukbiocompare.comsmolecule.comwikipedia.org

C-F Bond Formation:

The palladium-catalyzed fluorination of aryl halides and triflates has historically been a formidable challenge. However, the development of specialized ligands, including BrettPhos, has enabled significant progress. acs.org The use of Pd-BrettPhos complexes has been shown to facilitate the conversion of aryl triflates and bromides into the corresponding aryl fluorides. wikipedia.org Mechanistic studies have suggested that bulky biaryl monophosphine ligands like BrettPhos can promote the difficult C–F reductive elimination from a Pd(II) center. acs.org For instance, the thermolysis of a [(BrettPhos)Pd(Ar)(F)] complex provided the first direct evidence of C–F reductive elimination from an isolated Pd(II) complex, albeit in modest yield. acs.org While initial successes were often limited to electron-poor substrates with ortho substituents, these findings paved the way for the development of more general fluorination methods. acs.org

C-CF3 Bond Formation:

The trifluoromethylation of aryl halides is a key transformation in medicinal chemistry. BrettPhos has proven to be a highly effective ligand in palladium-catalyzed trifluoromethylation reactions. wikipedia.orgnih.gov Specifically, a palladium catalyst system incorporating BrettPhos has been successfully employed for the trifluoromethylation of aryl chlorides using TESCF3 (triethylsilyl trifluoromethane) and a fluoride (B91410) source. nih.gov This method exhibits high functional group tolerance under relatively mild conditions and is applicable to a wide array of substrates, including heteroaryl chlorides. nih.gov Mechanistic investigations point towards a classic Pd(0)-Pd(II) catalytic cycle. nih.gov In a comparative study of various ligands, BrettPhos was identified as the optimal choice for this particular transformation. nih.gov

Interestingly, while BrettPhos is optimal for the trifluoromethylation of aryl chlorides, it was found to be unsuccessful in the palladium-catalyzed trifluoromethylation of vinyl sulfonates under similar conditions, highlighting the substrate-specific nature of ligand effects. nih.gov

Table 1: Application of BrettPhos in C-CF3 Bond Formation This table is interactive. Users can sort and filter the data.

| Aryl Halide | Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | TESCF3, KF | Pd(dba)2 / BrettPhos | 4-(Trifluoromethyl)benzonitrile | 85 | nih.gov |

| 1-Chloro-4-nitrobenzene | TESCF3, KF | Pd(dba)2 / BrettPhos | 1-Nitro-4-(trifluoromethyl)benzene | 92 | nih.gov |

| 2-Chloropyridine | TESCF3, KF | Pd(dba)2 / BrettPhos | 2-(Trifluoromethyl)pyridine | 78 | nih.gov |

| 4-Chloro-N,N-dimethylaniline | TESCF3, KF | Pd(dba)2 / BrettPhos | 4-(Trifluoromethyl)-N,N-dimethylaniline | 65 | nih.gov |

C-S Bond Formation

The formation of carbon-sulfur bonds is fundamental to the synthesis of numerous biologically active compounds and functional materials. BrettPhos palladacycles are recognized as effective catalysts for C-S cross-coupling reactions. scientificlabs.co.ukbiocompare.comsmolecule.commolbase.com These catalyst systems have been applied to the coupling of thiols with aromatic electrophiles to produce aryl thioethers. wikipedia.org

Research has shown that palladium catalysts supported by BrettPhos can facilitate the formation of aryl trifluoromethyl sulfides. wikipedia.org Additionally, in the context of denitrative cross-coupling reactions, a Pd/BrettPhos catalyst system has been utilized for the coupling of nitroarenes with sodium sulfinates to form sulfones. A plausible mechanism for this transformation involves the oxidative addition of the nitroarene to the Pd(0) center, followed by reaction with the sulfinate and subsequent reductive elimination. rhhz.net

Table 2: this compound in C-S Bond Formation This table is interactive. Users can sort and filter the data.

| Aryl Electrophile | Sulfur Source | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Thiophenol | This compound G3 / Base | 4-Nitrophenyl phenyl sulfide | 88 | wikipedia.org |

| 4-Nitrobenzonitrile | Sodium benzenesulfinate | Pd(OAc)2 / BrettPhos / Base | 4-Cyanophenyl phenyl sulfone | 75 | rhhz.net |

| 1-Chloro-3,5-dimethylbenzene | Sodium methanethiolate | This compound G3 / Base | 3,5-Dimethylphenyl methyl sulfide | 91 | wikipedia.org |

Applications in Carbonylation Reactions

Carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into organic molecules, are a powerful tool for the synthesis of carbonyl-containing compounds such as aldehydes, ketones, and amides. BrettPhos palladacycles have demonstrated utility in a range of palladium-catalyzed carbonylation reactions. chembk.comchembk.com

The BrettPhos ligand has been employed in the carbonylative Sonogashira coupling, a reaction that combines an aryl or vinyl halide, a terminal alkyne, and carbon monoxide to produce ynones. sigmaaldrich.com Furthermore, a Pd/BrettPhos catalytic system has been shown to be effective in the hydroxycarbonylation of olefins using formic acid as the CO source under low pressure, providing access to carboxylic acids. researchgate.net This system exhibits good selectivity for the formation of 2-phenylpropionic acid from styrene and linear acids from terminal alkenes. researchgate.net The efficiency and outcome of these reactions are highly dependent on the choice of catalyst precursor and solvent. researchgate.net

In denitrative carbonylative couplings, a Pd/BrettPhos catalyst has been successfully used for the synthesis of ketones from nitroarenes and organoboron reagents under a CO atmosphere. acs.org

Table 3: Use of this compound in Carbonylation Reactions This table is interactive. Users can sort and filter the data.

| Substrate 1 | Substrate 2 | CO Source | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Styrene | Formic Acid | Formic Acid | Pd/BrettPhos | Carboxylic Acid | researchgate.net |

| 1-Octene | Formic Acid | Formic Acid | Pd/BrettPhos | Linear Carboxylic Acid | researchgate.net |

| 4-Nitrotoluene | Phenylboronic acid | CO gas | Pd(acac)2 / BrettPhos | Ketone | acs.org |

| Iodobenzene | Phenylacetylene | CO gas | Pd(OAc)2 / BrettPhos | Ynone | sigmaaldrich.com |

Ligand Design Principles and Structure Activity Relationships

Defining Characteristics of BrettPhos Ligands

The unique properties of BrettPhos stem from a carefully orchestrated molecular architecture.

A hallmark of the BrettPhos ligand is its significant steric bulk. This is primarily achieved through the presence of dicyclohexylphosphino and 2',4',6'-triisopropylphenyl groups. alfa-chemistry.com This steric congestion around the phosphorus atom and the biphenyl (B1667301) backbone plays a crucial role in the catalytic cycle. The bulky nature of these groups promotes the formation of highly reactive monoligated palladium(0) species, which are key to initiating the catalytic process. nih.gov This steric hindrance is also instrumental in preventing unwanted side reactions, such as the formation of inactive palladium dimers. Furthermore, the large size of the substituents influences the geometry of the palladium complex, creating a specific pocket that can enhance selectivity for certain substrates. acs.orgresearchgate.net

Complementing its steric profile, BrettPhos is an electron-rich ligand. This is largely attributed to the two methoxy (B1213986) groups on the biphenyl backbone and the electron-donating nature of the alkyl groups on the phosphorus atom. nih.govnih.gov This electron-rich character increases the electron density on the palladium center, which in turn facilitates the crucial oxidative addition step in the catalytic cycle. nih.gov Density functional theory (DFT) calculations have confirmed that Pd-BrettPhos is an electron-rich system, which favors the elimination of substrates from the metal center. nih.gov This electronic tuning is a key factor in the high efficiency of BrettPhos-based catalysts in a variety of cross-coupling reactions.

Impact of Ligand Architecture on Catalytic Performance

The specific arrangement of atoms and functional groups within the BrettPhos ligand has a direct and profound impact on its performance in catalytic reactions.

To further enhance catalytic activity for specific applications, several variants of the BrettPhos ligand have been developed, most notably tBuBrettPhos and AdBrettPhos. These variants retain the core BrettPhos biphenyl backbone but feature different bulky alkyl groups on the phosphorus atom.

tBuBrettPhos incorporates tert-butyl groups on the phosphorus atom. These groups are exceptionally bulky and further increase the steric hindrance around the palladium center. smolecule.com This enhanced steric bulk can be advantageous in preventing undesired side reactions and promoting reductive elimination. nih.gov

AdBrettPhos features adamantyl groups on the phosphorus. The adamantyl group is even larger than the tert-butyl group, leading to an even more sterically demanding ligand. nih.gov This increased steric bulk has been shown to be particularly effective in challenging cross-coupling reactions, such as the amidation of five-membered heterocycles, where it facilitates the product-forming reductive elimination step. nih.gov In some cases, AdBrettPhos-based precatalysts have demonstrated superior performance compared to both BrettPhos and tBuBrettPhos.

The development of these variants highlights the principle that subtle modifications to the ligand architecture can lead to significant improvements in catalytic performance, enabling a wider range of chemical transformations.

Interactive Data Table: Comparison of BrettPhos Variants

| Ligand Variant | Phosphorus Substituent | Key Feature | Noted Application Improvement |

|---|---|---|---|

| BrettPhos | Cyclohexyl | Balanced steric and electronic properties | General C-N and C-C cross-coupling |

| tBuBrettPhos | tert-Butyl | Increased steric hindrance | Can favor reductive elimination pathways |

| AdBrettPhos | Adamantyl | Extremely high steric bulk | Challenging couplings like amidation of heterocycles |

Correlation of Steric Parameters (e.g., Buried Volume, Cone Angle) with Catalytic Efficiency

BrettPhos is characterized by a significant steric profile. Its large cone angle and buried volume are crucial for promoting the formation of highly reactive, monoligated L1Pd(0) complexes. nih.govwikipedia.org In many catalytic cycles, a bis-ligated L2Pd(0) species is less reactive. The steric bulk of BrettPhos disfavors the formation of these L2 complexes, thereby maintaining a higher concentration of the active L1Pd(0) catalyst. nih.govwikipedia.org This propensity to favor the monoligated species is a key factor in enhancing the rates of crucial steps within the catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium center. nih.gov

A computational study using density functional theory (DFT) highlighted the impact of BrettPhos's steric and electronic structure on the catalytic mechanism. When comparing the BrettPhos and RuPhos ligands in the Buchwald-Hartwig amination, the rate-limiting step for the Pd-BrettPhos system was determined to be the oxidative addition. acs.org This contrasts with the Pd-RuPhos system, where reductive elimination is the slower, rate-determining step. acs.org This mechanistic divergence is a direct consequence of the unique structural attributes of each ligand.

Interactive Table: Steric Parameters of the BrettPhos Ligand

| Parameter | Value | Description | Source |

|---|---|---|---|

| Cone Angle (θ) | 251° | A measure of the ligand's overall steric bulk. | d-nb.info |

| Percent Buried Volume (%Vbur) | 55.0% | The percentage of the metal's coordination sphere occupied by the ligand. | rsc.org |

Rational Ligand Design for Challenging Transformations

The development of ligands like BrettPhos is a prime example of rational design aimed at overcoming specific catalytic challenges. The structure is not arbitrary but is instead a carefully considered architecture of bulky and electron-rich moieties designed to stabilize the palladium center and facilitate difficult bond formations. sigmaaldrich.com

Tailoring Ligand Properties for Specific Substrate Classes

The unique structure of BrettPhos makes its corresponding palladacycle particularly effective for specific and often challenging substrate classes that are poorly handled by other catalyst systems. A significant achievement enabled by BrettPhos-based catalysts is the highly selective monoarylation of primary amines. nih.gov This is a difficult transformation because the primary amine product is often more reactive than the starting material, leading to undesired diarylation. The steric hindrance provided by the BrettPhos ligand effectively shields the palladium center, preventing the bulkier secondary amine product from re-binding and undergoing a second arylation. acs.orgacs.org This allows for the efficient synthesis of monoarylated products, even with small, unhindered amines like methylamine (B109427). acs.org

Furthermore, the BrettPhos system has proven effective in the monoarylation of hydrazine, a reaction for which it was identified as a superior ligand through screening studies. rsc.org High-throughput experimentation has further mapped the utility of BrettPhos, demonstrating its effectiveness in coupling various nucleophiles such as sulfonamides, imidazoles, and cyclic ureas with challenging electrophiles like pyrimidines and trifluorobenzene. purdue.edu

Interactive Table: Demonstrated Substrate Scope for BrettPhos-Palladium Catalysis

| Nucleophile Class | Electrophile Class | Efficacy | Source |

|---|---|---|---|

| Primary Aliphatic Amines | Aryl Chlorides, Mesylates | Excellent, high monoarylation selectivity | acs.orgacs.org |

| Hydrazine | Aryl Chlorides | Particularly effective | rsc.org |

| Sulfonamides | Pyrimidines | Effective | purdue.edu |

| Imidazoles | Dimethoxybenzenes | Effective | purdue.edu |

| Glycine | Trifluorobenzene | Effective | purdue.edu |

| Cyclic Ureas | Heterocycles | Effective | purdue.edu |

While highly capable, the productivity of catalysts employing BrettPhos can be limited by their stability, particularly at room temperature with coordinating substrates like primary amines. mit.edumit.edu These substrates can sometimes displace the phosphine (B1218219) ligand, leading to catalytically dormant palladium complexes that require heating to reactivate. mit.edu This understanding of deactivation pathways has spurred the rational design of subsequent generations of ligands, such as GPhos, which incorporate features to improve catalyst stability. mit.edu

Structure-Reactivity Relationships in Palladium and Nickel Catalysis

The relationship between the structure of the BrettPhos ligand and the reactivity of the resulting catalyst is a cornerstone of its utility.

In Palladium Catalysis: The structure of BrettPhos embodies several key features that dictate its reactivity:

Steric Bulk : The dicyclohexylphosphino group and the large 2',4',6'-triisopropylbiphenyl "upper" quadrant provide significant steric hindrance. This promotes the formation of the active L1Pd(0) species, which is essential for facilitating the oxidative addition of even unreactive electrophiles like aryl chlorides. nih.govwikipedia.org

Electron-Donating Ability : The presence of the electron-rich dicyclohexylphosphino group increases the electron density on the palladium atom. This electronic effect further accelerates the rate of oxidative addition, the initial and often rate-limiting step of the catalytic cycle. nih.govacs.org

Biaryl Backbone : The biphenyl scaffold provides a rigid and well-defined geometry, positioning the bulky substituents optimally around the metal center. This framework is crucial for creating the specific steric environment that controls reactivity and selectivity. sigmaaldrich.com

These structural elements work in concert to create a highly active catalyst system. For example, in the Buchwald-Hartwig amination, the combination of steric bulk and electron-richness in the BrettPhos/Pd system makes oxidative addition the rate-limiting step, a defining feature of its reactivity profile. acs.org

In Nickel Catalysis: While extensively used in palladium catalysis, the principles of the BrettPhos ligand design have also been applied to nickel-catalyzed reactions. Buchwald-type ligands have been shown to be top performers in certain nickel-catalyzed Suzuki-Miyaura and C-N coupling reactions. ucla.edu Specifically, BrettPhos was identified as the most effective ligand in a nickel-catalyzed cross-coupling of styrenyl epoxides with boronic acids. chemrxiv.org However, the structure-reactivity relationships can differ from those in palladium catalysis. For instance, an off-cycle, cyclometalated adduct of BrettPhos has been structurally characterized in a nickel-catalyzed system, highlighting that different deactivation or intermediate pathways can be operative with nickel. chemrxiv.org The considerable steric bulk of some related ligands, such as (t-Bu)BrettPhos, can even prevent ligation to the nickel center altogether, demonstrating that the "rules" of ligand performance are metal-dependent. chemrxiv.org

Advanced Methodologies and Future Research Directions

Optimization of Reaction Parameters

The efficiency and broad applicability of BrettPhos palladacycle in cross-coupling reactions are significantly influenced by the careful optimization of reaction parameters. Key factors include the choice of solvent, the nature of the base, and the catalyst loading, all of which can be fine-tuned to enhance yield, selectivity, and reaction speed.

Influence of Solvent Systems on Reaction Efficiency and Catalyst Stability

The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, impacting catalyst stability, reaction rates, and even selectivity. whiterose.ac.ukrsc.org For this compound-mediated transformations, the choice of solvent is crucial for ensuring the solubility of reactants and the stability of the catalytic species. sigmaaldrich.com Third-generation (G3) this compound precatalysts are noted for their high solubility in a variety of common organic solvents, a feature that enhances their versatility. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The polarity of the solvent can have a profound effect on the reaction mechanism and outcome. In some palladium-catalyzed systems, a switch in selectivity has been observed when moving from nonpolar to polar solvents. researchgate.net This is often attributed to the stabilization of polar transition states or intermediates in more polar media. researchgate.netresearchgate.net For instance, in Suzuki-Miyaura couplings, the solvent can influence whether the oxidative addition occurs at a C-Cl or a C-OTf bond, with polar solvents favoring the latter. researchgate.net While this specific selectivity switch has been studied with other phosphine (B1218219) ligands, the general principle of solvent polarity influencing the catalytic pathway is a key consideration for optimizing reactions with this compound.

Commonly used solvents in this compound-catalyzed reactions include ethers like 1,4-dioxane (B91453) and alcohols such as tert-butanol. nih.gov The choice is often substrate-dependent. For example, in C-O cross-coupling reactions, toluene (B28343) was found to give higher yields compared to 1,4-dioxane or tert-amyl alcohol. acs.org The stability of the catalyst itself can be affected by coordinating solvents, which may compete with the primary ligand for binding to the palladium center. whiterose.ac.uk However, a well-chosen solvent can enhance the catalyst's lifetime and activity. whiterose.ac.uk The third-generation BrettPhos palladacycles are known for their remarkable stability and long life in solution, which contributes to their robustness across different solvent systems. sigmaaldrich.commatthey.com

Base Selection and Its Crucial Role in Catalyst Activation and Turnover

A variety of bases are employed, with the choice depending on the specific cross-coupling reaction and the substrates involved. Common bases include inorganic carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), phosphates such as potassium phosphate (B84403) (K₃PO₄), and strong alkoxides like sodium tert-butoxide (NaOt-Bu). nih.govacs.orgmdpi.com

The second-generation (G2) BrettPhos palladacycles can be activated at room temperature using weaker bases like phosphates or carbonates. sigmaaldrich.com For instance, in the synthesis of NHC-ligated palladacycles, K₂CO₃ in acetone (B3395972) was used effectively. mdpi.com In the hydroxylation of aryl halides using a tButhis compound, both potassium and cesium hydroxides were successfully used. nih.gov

In C-N cross-coupling reactions, NaOt-Bu is a frequently used base, often in conjunction with solvents like 1,4-dioxane. nih.gov However, for base-sensitive substrates, stronger bases like NaOt-Bu can sometimes lead to reduced yields, making milder inorganic bases such as Cs₂CO₃ a better option. acs.org For example, in a C-O coupling protocol, Cs₂CO₃ provided superior results compared to sodium or potassium carbonate. acs.org The compatibility of the base with functional groups on the substrates is a key consideration for achieving high yields and minimizing side reactions.

Strategies for Achieving Low Catalyst Loadings and Accelerated Reaction Times

A significant advantage of using this compound precatalysts is the ability to achieve high efficiency with very low catalyst loadings and short reaction times. sigmaaldrich.comrsc.orgnih.gov This is highly desirable in both academic and industrial settings to improve cost-effectiveness and process sustainability. The high activity of these catalysts stems from the design of the BrettPhos ligand and the efficient generation of the active monoligated Pd(0) species from the palladacycle precursor. sigmaaldrich.comsinocompound.com

Strategies to achieve low loadings often involve the careful selection of the precatalyst generation and reaction conditions. Third-generation (G3) precatalysts, in particular, are designed for rapid activation under mild conditions, which facilitates lower catalyst usage. sigmaaldrich.commatthey.com For example, in the C-N coupling of hexylamine (B90201) with 4-chloroanisole, the reaction reached completion in one hour using only 0.05 mol% of a BrettPhos-based catalyst. nih.gov Similarly, catalyst loadings as low as 0.005 mol% have been reported for certain C-N couplings. nih.gov

The combination of the BrettPhos ligand with other ligands, like RuPhos, has been explored as a strategy to create a more versatile catalyst system that maintains high reactivity and allows for low loadings across a broader range of substrates. nih.govrsc.org This approach enables the successful coupling of both primary and secondary amines with low catalyst amounts. nih.gov Furthermore, process optimization, sometimes aided by high-throughput screening, can identify the ideal combination of base, solvent, and temperature to maximize catalyst turnover number (TON) and turnover frequency (TOF), thereby allowing for reduced catalyst quantities and faster reactions. researchgate.net

Strategies for Low Catalyst Loading and Accelerated Reactions with this compound

| Strategy | Description | Example Application | Reported Catalyst Loading | Reference |

|---|---|---|---|---|

| Use of Advanced Precatalysts | Employing third-generation (G3) precatalysts which are designed for rapid and efficient activation to the active Pd(0) species under mild conditions. | General Buchwald-Hartwig C-N cross-coupling. | Typically ≤ 1 mol%, often much lower. | sigmaaldrich.commatthey.com |

| Optimized Ligand System | The inherent structure of the BrettPhos ligand, being electron-rich and bulky, promotes efficient oxidative addition and reductive elimination, leading to faster catalytic cycles. | Highly selective monoarylation of primary amines. | As low as 0.05 mol%. | nih.gov |

| Mixed-Ligand Systems | Combining BrettPhos with a complementary ligand like RuPhos to broaden the substrate scope while maintaining high activity for different amine classes. | Coupling of aryl halides with both primary and secondary amines. | 0.005 – 1.0 mol%. | nih.govrsc.org |

| Condition Optimization | Systematic screening of parameters (base, solvent, temperature) to find the optimal conditions that maximize catalyst turnover and reaction rate. | C-O cross-coupling for synthesis of fluorinated alkyl aryl ethers. | 0.1 mol%. | acs.orgsinocompound.com |

High-Throughput Experimentation (HTE) in Catalyst Screening and Process Development

High-Throughput Experimentation (HTE) has become a powerful tool for accelerating the discovery and optimization of chemical reactions, including those catalyzed by this compound. nih.govresearchgate.net This methodology allows for the parallel execution of a large number of experiments on a microscale (typically in 24- or 96-well plates), enabling rapid screening of numerous reaction parameters such as catalysts, ligands, solvents, bases, and temperatures. upenn.edu

In the context of this compound, HTE is invaluable for process development and optimization. domainex.co.uk It facilitates the rapid identification of optimal conditions for a specific transformation, which might otherwise require a lengthy and resource-intensive one-at-a-time experimental approach. nih.gov For instance, HTE can be used to screen a library of ligands, including various members of the Buchwald biarylphosphine family like BrettPhos, to find the most effective one for a challenging coupling reaction. researchgate.net It also allows for the efficient fine-tuning of the base and solvent combination to maximize yield and minimize byproducts. domainex.co.uk

The process typically involves automated liquid and solid handling robots to prepare the reaction arrays, followed by parallel reaction execution in heated blocks. nih.govdomainex.co.uk Analysis is then performed using rapid techniques like UPLC-MS. domainex.co.uk This rational, hypothesis-driven approach allows chemists to efficiently map out the reaction space and understand the interplay between different variables. nih.gov The development of "end-user plates," which are pre-prepared plates containing an array of catalysts, further streamlines the workflow for chemists, making HTE more accessible for project-specific optimizations. domainex.co.uk The adoption of HTE in both industrial and, increasingly, academic labs has significantly accelerated the development of robust and efficient synthetic methods utilizing catalysts like the this compound. upenn.eduhte-company.com

Integration with Continuous Flow Chemistry for Enhanced Efficiency and Scalability

The integration of palladium-catalyzed reactions, including those using this compound, with continuous flow chemistry represents a significant advancement for improving reaction efficiency, safety, and scalability. acs.orgchimia.ch Flow chemistry involves pumping reagents through a network of tubes or channels, often passing through a heated or cooled reactor, rather than conducting the reaction in a traditional batch-wise flask. hes-so.ch

This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and reduced side product formation. acs.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for safer handling of exothermic reactions and enabling reaction conditions that might be hazardous on a large batch scale. cjps.org

For palladacycle-catalyzed processes, flow chemistry can help mitigate catalyst deactivation and metal leaching. acs.org The continuous nature of the process allows for consistent product quality and simplified scale-up; instead of using larger and larger flasks, production can be increased by running the flow system for a longer duration or by "numbering-up" (running multiple reactors in parallel). chimia.ch While specific examples detailing this compound in flow are emerging, the principles have been demonstrated with other palladium catalysts. For example, heterogeneous Pd catalysts have been used in packed-bed reactors for Suzuki couplings in flow, and the technology has been applied to the synthesis of uridine (B1682114) analogues via Heck reactions using other palladacycles. acs.org The stability and high activity of BrettPhos palladacycles make them excellent candidates for integration into continuous manufacturing processes, a key area of future research for industrial applications.

Potential Applications in Complex Molecule Synthesis and Industrial Processes

The robustness, high activity, and broad functional group tolerance of the this compound make it a valuable tool for the synthesis of complex molecules and for implementation in industrial-scale processes. researchgate.netnih.gov Its utility is particularly evident in the pharmaceutical, agrochemical, and materials science sectors, where efficient and reliable methods for constructing carbon-heteroatom and carbon-carbon bonds are essential. researchgate.netnih.govresearchgate.net

In the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), the this compound enables challenging cross-coupling reactions to be performed often at late stages of a synthetic sequence. researchgate.netresearchgate.net The catalyst's ability to function with low loadings and under mild conditions is crucial for preserving sensitive functional groups present in these intricate structures. cymitquimica.com It has been successfully employed in C-N cross-coupling reactions to build the core structures of numerous biologically relevant molecules. nih.govresearchgate.net Furthermore, its effectiveness in couplings involving heteroaryl halides is particularly important, as heterocyclic motifs are prevalent in pharmaceuticals. researchgate.netresearchgate.net

On an industrial scale, the use of a well-defined, air- and thermally-stable precatalyst like the this compound is highly advantageous. matthey.comcymitquimica.com It simplifies reaction setup, ensures batch-to-batch reproducibility, and improves process safety compared to generating active catalysts in situ from pyrophoric or unstable precursors. sinocompound.comnih.gov The high turnover numbers achieved with this catalyst reduce the amount of palladium required, which is a significant cost driver, and minimize the levels of residual palladium in the final product—a critical parameter in pharmaceutical manufacturing. sinocompound.comresearchgate.net The development of improved synthetic routes to the BrettPhos ligand itself, using safer and more economical reagents, further enhances its accessibility for large-scale applications. nih.gov

Potential Applications of this compound

| Application Area | Specific Transformation | Significance | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | C-N cross-coupling for the synthesis of APIs and key intermediates. | Enables the construction of nitrogen-containing heterocycles and arylamines common in drug molecules. High efficiency and functional group tolerance are key. | researchgate.netnih.gov |

| Agrochemical Synthesis | Construction of C-C and C-N bonds in pesticide and herbicide molecules. | Provides efficient routes to complex agrochemical structures, often requiring high selectivity. | researchgate.netresearchgate.net |

| Materials Science | Synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and polymers. | Facilitates the creation of specific C-C and C-Heteroatom linkages required for tuning the electronic and physical properties of materials. | researchgate.net |

| Natural Product Synthesis | Key bond-forming steps in the total synthesis of complex natural products. | Allows for the coupling of intricate fragments under mild conditions, preserving stereochemistry and sensitive functionalities. | researchgate.net |

| Industrial Process Chemistry | Large-scale manufacturing of fine chemicals and pharmaceutical intermediates. | The use of a stable, highly active precatalyst allows for lower catalyst loadings, simplified purification, improved safety, and cost-efficiency. | nih.govresearchgate.net |

Emerging Trends and Future Challenges in this compound Research

The field of palladium catalysis is in a constant state of evolution, and research centered on BrettPhos palladacycles is at the forefront of these advancements. Scientists are continually pushing the boundaries of what is possible with these catalysts, leading to the emergence of new trends and the identification of future challenges that will shape the direction of this area of research.

A significant emerging trend is the application of BrettPhos palladacycles in late-stage functionalization . This involves the introduction of chemical modifications to complex molecules, such as pharmaceuticals or natural products, at a late step in their synthesis. This approach is highly valuable as it allows for the rapid diversification of biologically active compounds, potentially leading to the discovery of new drug candidates with improved properties. researchgate.netnih.gov The robustness and high activity of this compound systems make them particularly well-suited for this purpose, as they can tolerate a wide range of functional groups present in complex molecular architectures.

Another exciting frontier is the use of palladium complexes in bioconjugation . This involves the selective modification of biomolecules like proteins and peptides. nih.govmit.edu Research has shown that organometallic palladium reagents can be employed for the highly chemoselective arylation of biomolecules under biocompatible conditions. mit.edu BrettPhos palladacycles, with their excellent stability and reactivity, are being explored for creating novel bioconjugates with enhanced stability compared to traditional methods. mit.edunih.gov This opens up new possibilities for the development of advanced therapeutics, such as antibody-drug conjugates.

Furthermore, there is a continuous drive to expand the utility of BrettPhos palladacycles to include more challenging coupling partners . Historically, certain substrates have been difficult to use in cross-coupling reactions. However, catalyst systems based on the BrettPhos ligand have demonstrated remarkable reactivity, enabling the use of aryl mesylates as coupling partners in C-N bond formation. nih.gov A notable success in this area is the highly selective monoarylation of small primary amines, such as methylamine (B109427), which is notoriously difficult due to the propensity for diarylation. nih.gov

The development of more stable and active precatalysts is also a key trend. The evolution from first-generation to third-generation (G3) Buchwald precatalysts, which can readily accommodate bulky ligands like BrettPhos, exemplifies this. sigmaaldrich.com These newer generations of palladacycles are often air- and moisture-stable, exhibit high solubility in common organic solvents, and have extended lifetimes in solution, making them more user-friendly and versatile. sigmaaldrich.commatthey.com Research into even more robust and efficient precatalyst systems continues to be an active area. For instance, neophyl palladacycles have been investigated as highly stable precursors to a wide range of phosphine-ligated oxidative addition complexes, including those with BrettPhos. nih.gov

The cost of palladium is another significant hurdle. catalysis.blog As a precious metal, the expense of palladium can be a limiting factor, particularly for large-scale industrial applications. This challenge is driving research into more sustainable practices, such as developing catalysts with extremely high turnover numbers to reduce the required amount of palladium and creating effective methods for catalyst recycling.

The environmental impact associated with the mining and refining of palladium also presents a long-term challenge. catalysis.blog The development of greener and more sustainable catalytic processes is a major goal for the chemical industry. For BrettPhos palladacycles, this includes the use of more environmentally benign solvents and reaction conditions, as well as exploring pathways to minimize waste.

Finally, while BrettPhos has proven to be a highly effective and versatile ligand, there are still substrate scope limitations . nih.gov Certain challenging transformations may not proceed efficiently, or may require harsh conditions that are not compatible with sensitive functional groups. Overcoming these limitations by fine-tuning the catalyst structure or developing novel activation methods will continue to be a focus of future research. Additionally, components of the reaction, such as leaving groups from the precatalyst, can sometimes inhibit the catalyst's activity, necessitating the design of next-generation catalysts that can circumvent these issues. sigmaaldrich.com

The following table provides a summary of recent research findings that highlight some of the emerging trends in the application of BrettPhos palladacycles.

| Research Area | Substrates | Catalyst System | Key Findings |

| Monoarylation of Primary Amines | 4-chloroanisole, methylamine | BrettPhos-based catalyst | Successful monoarylation of the challenging methylamine substrate with high selectivity (>97:3 for mono- vs. diarylation). |

| Coupling with Aryl Mesylates | Aryl mesylates, amines | BrettPhos, Pd₂(dba)₃, K₂CO₃ | Demonstrated the first successful use of aryl mesylates as coupling partners in C-N bond-forming reactions. |

| Synthesis of Stable OACs | Aryl halides, BrettPhos | Cámpora's palladacycle | A new, stable precursor for generating BrettPhos-ligated oxidative addition complexes (OACs) relevant to bioconjugation. |

| Late-Stage Functionalization | Complex bioactive heterocycles | Pd-catalyzed C-H activation | Regioselective functionalization of complex molecules, demonstrating the potential for rapid analogue synthesis. |

Conclusion